
Calaspargase pegol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calaspargase pegol is used to treat acute lymphoblastic leukemia.
科学研究应用
Clinical Applications in Acute Lymphoblastic Leukemia
Calaspargase pegol has been approved by the FDA for use in pediatric and young adult patients with newly diagnosed ALL. Its clinical applications are supported by several key studies:
- Efficacy and Safety : The DFCI 11-001 trial compared this compound with pegaspargase, revealing that this compound maintains therapeutic serum asparaginase activity levels similar to those achieved with pegaspargase but with a longer dosing interval (every 3 weeks versus every 2 weeks for pegaspargase). The study indicated comparable rates of complete remission and event-free survival between the two agents, suggesting that this compound could effectively replace pegaspargase in clinical practice .
- Pharmacokinetics : this compound has a longer half-life (approximately 16.1 days) compared to pegaspargase (5.7 days), allowing for fewer administrations over the treatment course. This pharmacokinetic profile supports its use in multi-agent chemotherapy regimens for ALL .
Comparative Studies and Clinical Trials
Several studies have assessed the comparative effectiveness of this compound against other formulations:
- COG AALL07P4 Trial : This phase II trial evaluated this compound in a cohort of high-risk B-cell ALL patients. Results indicated that patients receiving this compound had similar nadir serum asparaginase activity and toxicity profiles compared to those receiving pegaspargase .
- Real-World Evidence : A retrospective analysis conducted at a single institution examined the post-market safety and efficacy of this compound versus pegaspargase, reinforcing findings from clinical trials regarding its safety profile and therapeutic effectiveness .
Advantages Over Traditional Therapies
The advantages of using this compound over traditional asparaginases include:
- Extended Dosing Intervals : Fewer infusions reduce patient burden and improve adherence to treatment protocols.
- Reduced Toxicity : Similar toxicity profiles compared to pegaspargase mean fewer adverse effects, which is critical in pediatric populations .
- Improved Pharmacodynamics : Enhanced pharmacokinetic properties allow for sustained therapeutic effects with less frequent dosing.
Future Research Directions
Ongoing research is focused on optimizing dosing strategies and exploring combination therapies involving this compound with other chemotherapeutic agents. Further studies aim to assess long-term outcomes and potential applications in other malignancies beyond ALL.
Data Summary Table
Study/Trial | Population | Comparison | Key Findings |
---|---|---|---|
COG AALL07P4 | High-risk B-cell ALL patients | This compound vs. Pegaspargase | Comparable efficacy; longer dosing interval |
DFCI 11-001 | Patients aged 1-21 with ALL | This compound vs. Pegaspargase | Similar nadir serum asparaginase activity |
Real-World Analysis | Pediatric patients | This compound vs. Pegaspargase | Reinforced safety and efficacy findings |
化学反应分析
Pegylation Reaction: Covalent Conjugation Mechanism
Calaspargase pegol is synthesized through a chemical pegylation reaction that links monomethoxypolyethylene glycol (mPEG) to lysine residues on E. coli-derived L-asparaginase using a succinimidyl carbonate (SC) linker (Figure 1). This reaction forms stable urethane (carbamate) bonds between the PEG moiety and the enzyme .
Key Features of the SC Linker:
Property | SC Linker (this compound) | SS Linker (Pegaspargase/Oncaspar) |
---|---|---|
Bond Type | Carbamate (urethane) | Ester |
Hydrolytic Stability | High | Moderate |
Half-Life (Days) | 16.1 | 5.3–5.8 |
Systemic Exposure (AUC) | 1.4× higher | Baseline |
Data derived from pharmacokinetic studies comparing SC-PEG and SS-PEG .
The SC linker’s hydrolytic stability reduces premature PEG detachment, extending the enzyme’s plasma half-life to 16.1 days compared to 5.3–5.8 days for pegaspargase . This allows dosing every 3 weeks instead of every 2 weeks .
Enzymatic Hydrolysis of L-Asparagine
This compound catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia, depleting extracellular asparagine pools critical for leukemic cell survival .
Reaction Equation:
L asparagine+H2OCalaspargase pegolL aspartic acid+NH3
Pharmacodynamic Activity:
Parameter | This compound (2500 U/m²) | Pegaspargase (2500 U/m²) |
---|---|---|
Time to Undetectable Asn (Days) | 18 | 11 |
SAA ≥ 0.1 U/mL (Days) | 25 | 15 |
SAA ≥ 0.4 U/mL (Days) | 21 | 8 |
SAA = Serum asparaginase activity; Asn = Asparagine .
The enzyme’s prolonged activity ensures asparagine depletion for ≥18 days post-dose, compared to 11 days for pegaspargase . This enhances antileukemic efficacy while reducing dosing frequency.
Stability and Degradation Pathways
The SC linker’s carbamate bonds resist hydrolysis better than ester bonds in SS linkers, minimizing enzyme inactivation. Degradation occurs primarily via:
- Proteolytic cleavage of the asparaginase protein backbone.
- Immune-mediated clearance (rare due to reduced immunogenicity from PEG shielding) .
Comparative Stability Data:
Metric | This compound | Pegaspargase |
---|---|---|
Plasma Half-Life (Days) | 16.1 | 5.8 |
AUC (U·day/mL) | 2,980 | 2,130 |
Clearance (L/day) | 0.147 | 0.204 |
Pharmacokinetic parameters after a single 2500 U/m² dose .
Interaction with Chemotherapeutic Agents
This compound’s enzymatic activity synergizes with other agents:
属性
CAS 编号 |
941577-06-6 |
---|---|
IUPAC 名称 |
Asparaginase (Escherichia coli isoenzyme II), conjugate with alpha-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-omega-methoxypoly(oxy-1,2-ethanediyl) |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Calaspargase pegol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。